2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound characterized by its isoindole structure with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-methoxyaniline. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole structure. The general reaction conditions include:
Starting Materials: Phthalic anhydride and 2-methoxyaniline.
Solvent: Commonly used solvents include toluene or xylene.
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like zinc chloride.
Temperature: The reaction is typically carried out at elevated temperatures (120-150°C) to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The isoindole ring can be reduced under hydrogenation conditions to form a dihydroisoindole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione.
Reduction: 2-(2-Methoxyphenyl)-1,2-dihydroisoindole-1,3(2H)-dione.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its isoindole core is a common motif in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a candidate for further drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The methoxy group can enhance its binding affinity to these targets, while the isoindole core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione: The methoxy group is positioned differently, which can influence its chemical behavior and applications.
2-(2-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione:
Uniqueness
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the methoxy group at the ortho position on the phenyl ring This positioning can influence its electronic properties and reactivity, making it distinct from other isoindole derivatives
Properties
CAS No. |
2314-77-4 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(16)18/h2-9H,1H3 |
InChI Key |
JGERGGIRZQLPSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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